molecular formula C18H12FN5O2S B2875552 6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894059-76-8

6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2875552
CAS RN: 894059-76-8
M. Wt: 381.39
InChI Key: KBLHPTLTXCTRJG-UHFFFAOYSA-N
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Description

The compound “6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine” belongs to the class of organic compounds known as triazolopyridazines. These are aromatic heterocyclic compounds containing a 1,2,4-triazole ring fused to a pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyridazine core, with a fluorophenyl group attached at one position and a nitrobenzylthio group at another. The exact structure would need to be confirmed by techniques such as NMR, IR spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the electron-withdrawing nitro and fluoro groups, as well as the electron-donating thioether group. The exact reactions it can undergo would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro, fluoro, and thioether groups could affect its polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Biological Activities

Compounds within the triazolo[4,3-b]pyridazine class, including those with substitutions similar to 6-(4-Fluorophenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and studied for various biological activities. For instance, derivatives have been investigated for their binding affinity to adenosine receptors, showing selective affinity for the A1 receptor subtype. This suggests a potential application in modulating adenosine receptor activity, which is relevant in conditions like inflammation, cardiovascular diseases, and neurological disorders (Biagi et al., 1999).

Antitumor Activity

Another area of interest is the antitumor activity of triazolo[4,3-b]pyridazine derivatives. Some compounds have demonstrated moderate to excellent growth inhibition against a panel of sixty cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer (Bhat et al., 2009). This indicates the potential use of these compounds as chemotherapeutic agents.

Structural Characterization and Theoretical Studies

Research on the synthesis, crystal structure characterization, and theoretical studies of triazole pyridazine derivatives offers insights into their chemical properties and interactions at the molecular level. Such studies include density functional theory (DFT) calculations and Hirshfeld surface analysis, helping to understand the stability and reactivity of these compounds, which is essential for drug design and development (Sallam et al., 2021).

Antioxidant and Anticancer Properties

The antioxidant and anticancer activities of triazolo-thiadiazoles, closely related to the triazolo[4,3-b]pyridazine structure, have been investigated. These compounds exhibit dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, indicating their potential as therapeutic agents in cancer treatment. The incorporation of fluorophenyl and naphthyloxy groups has shown to enhance these activities, suggesting that structural modifications on the triazolo[4,3-b]pyridazine core can significantly impact its biological properties (Sunil et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling it, especially considering the presence of the nitro group, which can be explosive under certain conditions .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could be interesting to explore its potential biological activity, given the known activities of other triazolopyridazine compounds .

properties

IUPAC Name

6-(4-fluorophenyl)-3-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O2S/c19-14-5-3-13(4-6-14)16-9-10-17-20-21-18(23(17)22-16)27-11-12-1-7-15(8-2-12)24(25)26/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLHPTLTXCTRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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